1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one
Description
1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one is a dihydropyrazinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 2. The compound features a phenyl substituent at position 1 and a propenylsulfanyl (allylthio) group at position 3.
The formation of the 1,2-dihydropyrazin-2-one ring system has been studied in the context of dipeptidyl chloromethyl ketone precursors. Research indicates that catalytic hydrogenation of such precursors can lead to deamination, highlighting the sensitivity of the dihydropyrazinone core to reductive conditions . The propenylsulfanyl group in the target compound introduces a reactive allylthio moiety, which may participate in addition or cycloaddition reactions, distinguishing it from other dihydropyrazinone derivatives.
Properties
IUPAC Name |
1-phenyl-3-prop-2-enylsulfanylpyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-2-10-17-12-13(16)15(9-8-14-12)11-6-4-3-5-7-11/h2-9H,1,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXGBFFXKHQMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=CN(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves the use of phenyl halides and a suitable base to facilitate nucleophilic substitution.
Attachment of the prop-2-en-1-ylsulfanyl group: This can be done through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the pyrazinone core to a more reduced state.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or prop-2-en-1-ylsulfanyl groups, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiproliferative agent, particularly in cancer research.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, including organic semiconductors and molecular electronics.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one involves its interaction with molecular targets such as tubulin. By binding to the colchicine-binding site on tubulin, it inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other tubulin inhibitors used in cancer therapy.
Comparison with Similar Compounds
6-Bromo-3-chloro-1,2-dihydropyrazin-2-one (CAS 119729-96-3)
- Molecular Formula : C₄H₂BrClN₂O
- Substituents : Bromine at position 6, chlorine at position 3.
- Halogen substituents (Br, Cl) enhance electrophilicity, making the compound more reactive toward nucleophilic substitution compared to the allylthio group in the target compound . Smaller molecular weight (228.43 g/mol) compared to the target compound (C₁₃H₁₂N₂OS; 260.31 g/mol).
1-Phenyl-3-(4-pyridyl)propane
- Molecular Formula : C₁₄H₁₅N
- Substituents : Phenyl at position 1, 4-pyridyl at position 3.
- Key Differences: A propane backbone instead of a dihydropyrazinone ring, leading to distinct conformational flexibility. The pyridyl group introduces basicity and hydrogen-bonding capabilities, absent in the allylthio-substituted target compound .
Functional Group Analysis
Reactivity and Stability
- Target Compound: The allylthio group is prone to thiol-ene click chemistry or Michael additions, offering modular functionalization. The dihydropyrazinone ring may undergo ring-opening under strong acidic or basic conditions, as suggested by studies on analogous systems .
- 6-Bromo-3-chloro-dihydropyrazin-2-one : Halogen substituents facilitate cross-coupling reactions (e.g., Suzuki), but the lack of a phenyl group reduces π-π stacking interactions in solid-state applications .
- 1-Phenyl-3-(4-pyridyl)propane : The pyridyl group enables coordination with metal ions, making it suitable for catalysis or supramolecular chemistry, whereas the target compound’s sulfur moiety may favor redox activity .
Biological Activity
1-Phenyl-3-(prop-2-en-1-ylsulfanyl)-1,2-dihydropyrazin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through the condensation of phenyl hydrazine with various aldehydes or ketones followed by the introduction of the prop-2-en-1-ylsulfanyl group. Characterization methods such as NMR and mass spectrometry are commonly employed to confirm the structure.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives of pyrazoles and their analogs have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that these compounds can effectively inhibit bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Bacillus subtilis | 32 |
| Staphylococcus aureus | 16 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that modifications to the structure can enhance antimicrobial efficacy, making it a potential candidate for developing new antibiotics .
Antioxidant Properties
The antioxidant activity of related compounds has been explored using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Compounds similar to this compound have demonstrated significant free radical scavenging abilities, which are crucial for preventing oxidative stress-related diseases.
Case Studies
One notable study investigated a series of pyrazole derivatives, including those with similar structural features to this compound. The study found that certain modifications led to enhanced antioxidant and antibacterial activities. The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly influenced biological activity .
Therapeutic Applications
Given its biological activities, this compound may have potential applications in:
Antimicrobial Therapy : Its ability to inhibit bacterial growth positions it as a candidate for developing new antibiotics.
Antioxidant Therapy : Its antioxidant properties could be beneficial in formulating supplements aimed at reducing oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
